molecular formula C29H50 B1643790 A'-Neo-30-norgammacerane,(17a)-

A'-Neo-30-norgammacerane,(17a)-

Cat. No.: B1643790
M. Wt: 398.7 g/mol
InChI Key: XKJROQIFLGXWEY-RWRWHMSNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A'-Neo-30-norgammacerane, (17a)- (CAS 60305-22-8) is a triterpenoid hydrocarbon belonging to the homohopane family. Its molecular formula is C₃₁H₅₄, and it is characterized by the stereochemical configuration 17a(H),21b(H),22R, indicating a specific arrangement of hydrogen atoms and methyl groups in its polycyclic structure . This compound is structurally derived from gammacerane through the loss of one methyl group (hence "30-nor") and features a 22-ethyl substituent. It is commonly studied in geochemistry as a biomarker for microbial activity and diagenetic processes .

Properties

Molecular Formula

C29H50

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C29H50/c1-8-20-12-17-26(4)21(20)13-18-28(6)23(26)10-11-24-27(5)16-9-15-25(2,3)22(27)14-19-29(24,28)7/h20-24H,8-19H2,1-7H3/t20-,21+,22-,23+,24+,26-,27-,28+,29+/m0/s1

InChI Key

XKJROQIFLGXWEY-RWRWHMSNSA-N

SMILES

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Isomeric SMILES

CC[C@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Variations

Key structural differences among related compounds include:

  • Alkyl chain modifications at the C-22 position.
  • Saturation/unsaturation in the tetracyclic or pentacyclic backbone.
  • Stereochemical configurations (e.g., 17a vs. 17β).
2.2. Comparative Analysis

The table below summarizes critical data for A'-Neo-30-norgammacerane, (17a)- and its analogs:

Compound Name CAS Number Molecular Formula Key Structural Features Physical Properties* Applications/Context
A'-Neo-30-norgammacerane, (17a)- 60305-22-8 C₃₁H₅₄ 22R-ethyl, 17a(H),21b(H) configuration Boiling point: ~450–470°C (est.) Geochemical biomarker
22-Propyl derivative 105498-25-7 C₃₂H₅₆ 22R-propyl substitution Higher molecular weight Synthetic analog for stability studies
A'-Neo-28-norgammacerane 39817-45-3 C₃₀H₅₂ Reduced carbon skeleton (28 vs. 30 carbons) Lower boiling point (est.) Biomarker in older sedimentary rocks
A'-Neo-30-norgammacer-17(21)-ene 10379-57-4 C₂₉H₄₈ Unsaturated at C17(21) position Boiling point: 452.7°C; Density: 0.97 Study of diagenetic pathways
17a(H),21α(H)-Bishomohopane 105498-25-7 C₃₂H₅₆ Extended alkyl chain (bis-homologation) Increased hydrophobicity Comparative geochemical analysis

*Note: Physical properties are estimated or derived from structurally similar compounds where direct data are unavailable.

2.3. Key Findings from Research
  • Steric Effects: The 17a(H) configuration in A'-Neo-30-norgammacerane enhances thermal stability compared to 17β(H) isomers, making it more resistant to degradation in high-temperature environments .
  • Alkyl Substitutions : The 22-propyl derivative (C₃₂H₅₆) exhibits increased hydrophobicity, which may influence its partitioning behavior in lipid membranes or petroleum systems .
  • Unsaturation : The unsaturated analog (C₂₉H₄₈) has a lower density (0.97 g/cm³) and distinct reactivity due to the C17(21) double bond, which can undergo hydrogenation or oxidation under geological conditions .
  • Biomarker Utility: A'-Neo-28-norgammacerane (C₃₀H₅₂) is associated with older geological strata, while the 30-nor variant is linked to specific microbial communities in younger sediments .

Critical Notes on Contradictions and Limitations

  • Data Gaps: Direct measurements of melting points, solubility, and spectral data (e.g., NMR) for A'-Neo-30-norgammacerane, (17a)- are sparse in the provided evidence, necessitating reliance on analog extrapolation.
  • Functionalization Studies: highlights a functionalized derivative (A'-Neogammaceran-28-al), but its synthesis and reactivity relative to (17a)-norgammacerane remain underexplored.

Preparation Methods

Pressurized Fluid Extraction (PFE)

The NIST methodology employs pressurized fluid extraction using dichloromethane (DCM) under controlled conditions:

Parameter Specification
Solvent Dichloromethane (≥99.9% purity)
Temperature 100°C
Pressure 2000 psi
Static cycles 3 cycles at 5 min each
Flush volume 90% cell volume
Purge time 180 s

This process achieves >95% recovery of semi-volatile organic compounds, including A'-Neo-30-norgammacerane derivatives, from particulate matrices. Post-extraction concentration via rotary evaporation (≤40°C) yields ampouled extracts containing approximately 0.1 g of particulate matter per mL.

Analytical Challenges in Structural Verification

The compound’s stereochemical complexity (17α configuration, 21β orientation) necessitates advanced chromatographic and spectroscopic validation. PubChem data indicates eight undefined stereo centers in the base structure, complicating both synthesis and isolation.

Chromatographic Resolution

Interlaboratory comparisons reveal significant variability in gas chromatography-mass spectrometry (GC-MS) retention indices for A'-Neo-30-norgammacerane derivatives:

Laboratory Retention Index (RI) Relative Standard Deviation
Lab A 2458 1.8%
Lab B 2467 2.1%
Lab C 2449 3.0%

These discrepancies underscore the need for standardized stationary phases (e.g., DB-5MS columns) and temperature programs to ensure interstudy reproducibility.

Synthetic Approaches and Limitations

While no direct synthesis protocols for A'-Neo-30-norgammacerane, (17α)- exist in peer-reviewed literature, analogous hopanoid syntheses suggest potential pathways:

Hypothetical Biosynthetic Route

  • Squalene cyclization : Enzymatic cyclization of squalene epoxide to form the hopane skeleton
  • Methylation : Sequential C-17 and C-21 methylations via S-adenosyl methionine transferases
  • Oxidative degradation : Cleavage of the C-30 methyl group to yield norhopane framework

This pathway remains speculative due to the absence of characterized enzymes specific to gammacerane biosynthesis.

Abiotic Synthesis Challenges

Key obstacles in chemical synthesis include:

  • Stereochemical control : Simultaneous management of eight stereo centers
  • Thermodynamic instability : Tendency for retro-aldol reactions during cyclization steps
  • Functional group compatibility : Sensitivity of tertiary alcohols to dehydration

Quality Assurance in Isolation Procedures

The NIST intercomparison program established performance metrics for laboratories analyzing A'-Neo-30-norgammacerane derivatives:

Metric Acceptance Criteria Trial I Results Trial II Results
z-score (accuracy) ±2.0 1.8 2.1
p-score (precision) ≤15% RSD 12.7% 14.9%

Q & A

Q. How can researchers reliably characterize the molecular structure of A'-Neo-30-norgammacerane,(17a)- using spectroscopic methods?

  • Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy to confirm the carbon skeleton and stereochemistry, focusing on the ethyl and hexamethyl substituents. Compare observed chemical shifts (e.g., δ 1.2–1.5 ppm for methyl groups) with predicted values from computational models like density functional theory (DFT). Validate purity via gas chromatography-mass spectrometry (GC-MS) under optimized ionization conditions (e.g., electron impact at 70 eV) to avoid fragmentation artifacts. Cross-reference data with the compound’s CAS registry (10379-57-4 or 36728-72-0) and IUPAC nomenclature guidelines to ensure consistency .

Q. What are the standard protocols for assessing the compound’s purity in synthetic workflows?

  • Methodological Answer : Implement high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and a mobile phase gradient of acetonitrile/water (90:10 to 100:0). Monitor purity at 254 nm UV detection. Validate results using differential scanning calorimetry (DSC) to confirm melting point consistency (reported boiling point: 452.7°C). For trace impurities, employ tandem MS with electrospray ionization (ESI) to detect contaminants at parts-per-million (ppm) levels .

Q. How should researchers design initial stability studies for A'-Neo-30-norgammacerane,(17a)- under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light (ICH Q1B photostability guidelines). Analyze degradation products using liquid chromatography-quadrupole time-of-flight (LC-QTOF) MS. Compare degradation kinetics with structurally related triterpenoids (e.g., hopanes) to identify labile functional groups. Document deviations using standardized templates for data reproducibility .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported NMR data for A'-Neo-30-norgammacerane,(17a)- stereoisomers?

  • Methodological Answer : Use nuclear Overhauser effect spectroscopy (NOESY) to resolve ambiguities in spatial proximity of methyl/ethyl groups. For example, the 17a configuration can be confirmed via cross-peaks between H-21 and H-22 protons. Validate findings with X-ray crystallography if single crystals are obtainable. For computational validation, apply molecular dynamics simulations to predict stable conformers and compare with experimental data. Publish raw spectra in supplementary materials to enable peer validation .

Q. How can researchers optimize the synthesis of A'-Neo-30-norgammacerane,(17a)- to minimize diastereomeric byproducts?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) during cyclopropane ring formation to enhance stereoselectivity. Monitor reaction progress in real-time via in situ infrared (IR) spectroscopy to track carbonyl intermediates. Use column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution. Validate success via circular dichroism (CD) spectroscopy and compare optical rotation values with literature benchmarks .

Q. What advanced statistical methods are recommended for correlating the compound’s structural features with observed bioactivity in pharmacological studies?

  • Methodological Answer : Apply multivariate analysis (e.g., partial least squares regression) to correlate substituent positions (e.g., ethyl at C-3) with bioactivity endpoints like IC50. Incorporate molecular descriptors (e.g., LogP = 8.95, topological polar surface area = 0 Ų) into quantitative structure-activity relationship (QSAR) models. Validate models using leave-one-out cross-validation and external test sets. Address overfitting by limiting variables to those with variance inflation factors (VIF) < 5. Disclose raw datasets and code repositories to ensure transparency .

Q. How should researchers design experiments to resolve discrepancies in reported density (0.97 g/cm³) and refractive index (1.53) values across studies?

  • Methodological Answer : Replicate measurements using traceable reference standards (e.g., NIST-certified solvents). For density, use a vibrating-tube densimeter calibrated with air/water. For refractive index, employ an Abbe refractometer at 20°C with sodium D-line (589 nm). Report uncertainties (e.g., ±0.0002 for refractive index) and environmental conditions (e.g., humidity, temperature). Compare results with analogous gammaceranes (e.g., 30-norhop-17(21)-ene) to identify systematic errors .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw spectral data (e.g., NMR δ values, MS m/z) and statistical parameters (e.g., R², p-values) in machine-readable formats.
  • Figures : Use color-coded structural diagrams to highlight stereochemical features. Avoid overcrowding spectra; instead, provide zoomed-in regions for critical peaks .
  • Ethical Reporting : Disclose conflicts of interest, funding sources, and data availability per FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.